5-Phospho-D-arabinohydroxamic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine .
Industrial Production Methods:
Types of Reactions:
Oxidation: 5-Phospho-D-Arabinohydroxamic Acid can undergo oxidation reactions, particularly at the hydroxamic acid group, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phosphates.
Scientific Research Applications
5-Phospho-D-Arabinohydroxamic Acid has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Acts as an inhibitor of phosphoglucose isomerase, an enzyme involved in glycolysis.
Industry: Utilized in the synthesis of other bioactive molecules and as a research tool in enzymology.
Mechanism of Action
The primary mechanism of action of 5-Phospho-D-Arabinohydroxamic Acid involves its inhibition of phosphoglucose isomerase. This enzyme catalyzes the reversible isomerization of D-glucose 6-phosphate to D-fructose 6-phosphate in glycolysis. The compound mimics the reaction intermediate, thereby binding to the active site of the enzyme and preventing its normal function . This inhibition can disrupt glycolysis and affect cellular metabolism, making it a potential target for cancer therapy .
Comparison with Similar Compounds
5-Phospho-D-Arabinonohydroxamic Acid: Another inhibitor of phosphoglucose isomerase with a similar structure but differing in the position of the nitrogen atom.
D-Glucose 6-Phosphate: A natural substrate of phosphoglucose isomerase.
D-Fructose 6-Phosphate: Another natural substrate of the same enzyme.
Uniqueness: 5-Phospho-D-Arabinohydroxamic Acid is unique due to its specific inhibitory action on phosphoglucose isomerase and its structural resemblance to the reaction intermediate. This makes it a valuable tool in studying enzyme mechanisms and developing potential therapeutic agents .
Properties
Molecular Formula |
C5H12NO9P |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
[(2R,3R,4S)-2,3,4-trihydroxy-5-(hydroxyamino)-5-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12NO9P/c7-2(1-15-16(12,13)14)3(8)4(9)5(10)6-11/h2-4,7-9,11H,1H2,(H,6,10)(H2,12,13,14)/t2-,3-,4+/m1/s1 |
InChI Key |
OHQFMJPEBPCIEQ-JJYYJPOSSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)NO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(=O)NO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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